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Compound Focus: Golvatinib

CAS No.: 928037-13-2

Cat. No.: S547940

The table below summarizes the key data from separate early-stage clinical trials for each drug.

Feature Golvatinib Foretinib

Drug Type Multitargeted receptor tyrosine Multitargeted receptor tyrosine kinase
kinase inhibitor [1] inhibitor [2]

Primary Targets c-Met, Ron, Eph receptors, c-Kit [1] c¢c-Met, VEGFR, RON, TIE-2 [2] [3]

Recommended Dosage 400 mg, once daily [1] Bisphosphate salt capsule: 200 mg, 3

times per week [2]

Maximum Tolerated 400 mg (once daily) [1] Information not available in search

Dose (MTD) results

Absorption & (C_{max}) and AUC increased Free base tablet vs. salt capsule:

Exposure with dose; high inter-patient AUC ratio 0.89; ( C_{max} ) ratio 0.83
variability [1] [2]

Time to ( C_{max} ( Information not available in search ~ ~4 hours (for both tablet and capsule

T _{max}) results formulations) [2]

Steady-State Plasma Information not available in search  Reached after 2 weeks of dosing

Concentration results (bisphosphate salt capsule) [2]
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Feature Golvatinib Foretinib
Common Adverse Diarrhea, nausea, vomiting, Fatigue, diarrhea, nausea,
Events fatigue, decreased appetite, hypertension, vomiting [2] [4]

elevated ALT/AST [1]

Observed Anti-tumor Stable disease (median duration Stable disease [2]
Activity 85 days) [1]
Pharmacodynamic Decrease in p-c-Met or p-ERK in Inhibition of c-Met, VEGFR2, and
Evidence tumor biopsies; increase in soluble  other targets leading to anti-
c-Met and VEGFR2 [1] angiogenic and anti-tumor effects [3]

Experimental Protocols from Cited Studies

The data in the table above is derived from specific clinical trial methodologies.

¢ Golvatinib Phase | Study Design [1]: This was a phase |, open-label, dose-escalation study in
patients with advanced solid tumors. Golvatinib was administered orally once daily, continuously.
The study used a "3+3" design, starting at 100 mg and escalating to define the Maximum Tolerated
Dose (MTD). Pharmacokinetic assessments were performed during dose escalation and in an MTD
expansion cohort. Plasma concentration-time data was used to calculate AUC and ( C_{max} ).
Pharmacodynamic effects were measured by analyzing changes in phosphorylated proteins (p-c-Met,
p-ERK) in paired tumor biopsies and by measuring levels of soluble plasma biomarkers like VEGFR2
and c-Met.

¢ Foretinib Formulation Comparison Study Design [2]: This was a phase |, open-label, randomized,
two-part crossover study. Part 1, which provides the PK comparison data, involved patients receiving
single oral doses of two foretinib formulations (a bisphosphate salt capsule and a free base tablet) in
a randomized sequence, with a one-week washout period between doses. Bioavailability was
compared by calculating the least-squares mean for AUC and ( C_{max} ) and determining the ratio
(free base/bisphosphate salt) with 90% confidence intervals. Part 2 of the study assessed the safety
and efficacy of multiple doses of the bisphosphate salt capsule administered three times per week.

Signaling Pathways and Target Profiles
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Both golvatinib and foretinib are multi-targeted kinase inhibitors, but with distinct primary target profiles.

The following diagram illustrates their roles in key oncogenic signaling pathways.
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This diagram shows that while both drugs potently inhibit c-Met and Ron, foretinib has a stronger focus on
anti-angiogenic targets like VEGFR2 and TIE-2, whereas golvatinib has a broader profile against other
targets like Eph receptors [1] [5] [3]. Inhibition of these receptors blocks critical downstream pathways,

leading to reduced tumor proliferation and angiogenesis.

Conclusion and Research Implications

In summary, while a direct "head-to-head" pharmacokinetic study is lacking, the available data indicates:

¢ Golvatinib is dosed continuously at 400 mg once daily, shows dose-dependent exposure with high
variability, and its efficacy is linked to direct target modulation in tumors [1].

e Foretinib has been used with intermittent dosing (3 times/week), demonstrates consistent time to
peak concentration across formulations, and achieves steady-state within two weeks [2]. Its action is
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driven by a balanced inhibition of both c-Met and VEGFR pathways [3].

For your research, the most critical consideration is that both are nonselective c-Met inhibitors, which has
been a challenge in clinical development, potentially due to off-target effects [5]. Future work may benefit

from comparing these agents to the newer, more selective c-Met inhibitors mentioned in the literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Pharmacokinetic Profile]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b547940#golvatinib-pharmacokinetic-profile-comparison-with-

foretinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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